

Application Notes and Protocols: 5-Methyl-2(5H)-furanone in Michael Addition Reactions

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Compound of Interest

Compound Name: 5-Methyl-2(5H)-furanone

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Introduction

5-Methyl-2(5H)-furanone, a member of the butenolide family of lactones, is a versatile building block in organic synthesis. Its conjugated double bond makes it an excellent Michael acceptor, but under appropriate conditions, it can also serve as a pronucleophile in vinylogous Michael addition reactions. This reactivity allows for the stereoselective formation of carbon-carbon bonds, leading to highly functionalized γ -butyrolactone scaffolds. These structures are prevalent in a wide array of natural products and pharmaceutically active compounds, making the Michael addition of **5-Methyl-2(5H)-furanone** a reaction of significant interest in drug discovery and development. The resulting Michael adducts are key intermediates for the synthesis of complex molecules with potential therapeutic applications.^{[1][2]}

Applications in Drug Development

The γ -butyrolactone motif, readily accessed through Michael additions with **5-Methyl-2(5H)-furanone**, is a privileged scaffold in medicinal chemistry. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to introduce stereocenters with high control during the Michael addition is crucial for the synthesis of chiral drugs, where enantiomeric purity can significantly impact efficacy and safety.

The Michael adducts derived from **5-Methyl-2(5H)-furanone** can be further elaborated to create diverse molecular architectures. For instance, the diastereoselective addition of thionucleophiles to **5-methyl-2(5H)-furanone** yields cis- α,β -disubstituted butanolides, which can serve as precursors for novel therapeutic agents.[3] The vinylogous Michael addition to various acceptors like nitroalkenes, enones, and lactams opens avenues for the synthesis of complex molecules with multiple stereocenters, which are often challenging to construct via other synthetic routes.[4]

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize representative quantitative data for Michael addition reactions involving 2(5H)-furanones. While specific data for **5-Methyl-2(5H)-furanone** is limited in readily available literature, the data for the parent 2(5H)-furanone and other 5-substituted analogs provide valuable insights into the expected reactivity and selectivity.

Table 1: Organocatalyzed Asymmetric Vinylogous Michael Addition of 5-Substituted-furan-2(3H)-ones to an α,β -Unsaturated- γ -lactam[4]

Entry	5-Substituted Furanone	Catalyst (20 mol%)	Solvent	Time (d)	Temp (°C)	Yield (%)	dr	er
1	5-Methyl-furan-2(3H)-one	5e	Toluene	4	40	91	>20:1	97:3
2	5-Ethyl-furan-2(3H)-one	5e	Toluene	4	40	85	>20:1	98:2
3	5-Propyl-furan-2(3H)-one	5e	Toluene	4	40	88	>20:1	97:3
4	5-Butyl-furan-2(3H)-one	5e	Toluene	4	40	82	>20:1	98:2

Catalyst 5e is a cinchona alkaloid-derived bifunctional organocatalyst.

Table 2: Diastereoselective Conjugate Addition of Thionucleophiles to **5-Methyl-2(5H)-furanone**[3]

Entry	Thionucleophile	Solvent	Temp (°C)	Time (h)	Yield (%)	Diastereoselectivity
1	Thioacetic acid	Neat	RT	2	95	cis
2	Thiobenzoin acid	Neat	RT	3	92	cis
3	Potassium ethyl xanthate	Ethanol	Reflux	4	85	cis

Reactions were reported to be exclusively cis-diastereoselective.

Experimental Protocols

Protocol 1: Asymmetric Vinylogous Michael Addition of 5-Methyl-2(3H)-one to an N-Boc-protected α,β -Unsaturated- γ -lactam[4]

This protocol describes a highly stereoselective organocatalyzed vinylogous Michael addition.

Materials:

- 5-Methylfuran-2(3H)-one
- N-Boc-protected α,β -unsaturated- γ -lactam
- Cinchona alkaloid-derived catalyst 5e (or a pseudoenantiomer for racemic standard)
- Toluene, analytical grade
- Hexane, HPLC grade
- Ethyl acetate, HPLC grade

- Silica gel for flash chromatography

Procedure:

- To a 12 mL glass vial equipped with a magnetic stirring bar and a screw cap, add the cinchona alkaloid-derived catalyst 5e (0.2 equiv, 0.2 mmol, 112 mg).
- Add 5-methylfuran-2(3H)-one (2.0 equiv, 2 mmol, 180 μ l) to the vial.
- Add N-Boc-protected α,β -unsaturated- γ -lactam (1.0 equiv, 1 mmol, 183.2 mg).
- Dissolve the mixture in toluene (2 mL).
- Stir the reaction mixture for 4 days at 40 °C using a heating block.
- Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (2:1) as the eluent to afford the pure product.

Characterization:

The product can be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry. The enantiomeric ratio (er) can be determined by chiral stationary phase UPC² or HPLC.

Protocol 2: Diastereoselective Conjugate Addition of Thioacetic Acid to 5-Methyl-2(5H)-furanone[3]

This protocol outlines a straightforward method for the diastereoselective thia-Michael addition.

Materials:

- **5-Methyl-2(5H)-furanone**
- Thioacetic acid
- Sodium bicarbonate solution (saturated)

- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

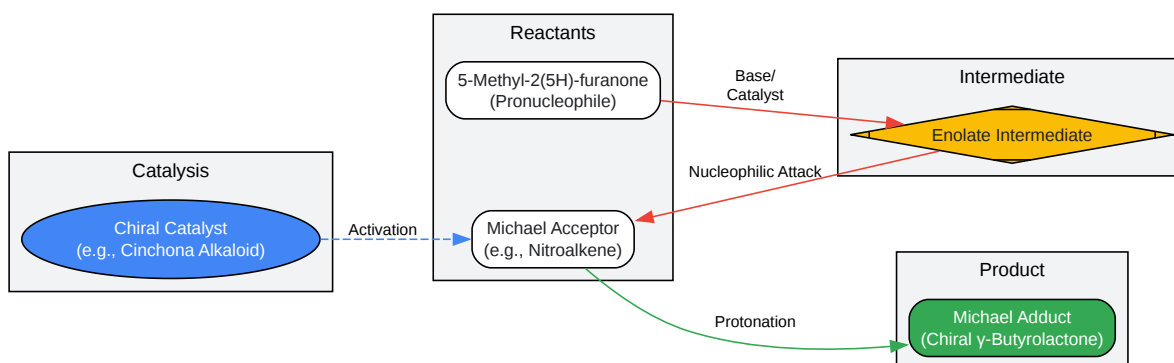
Procedure:

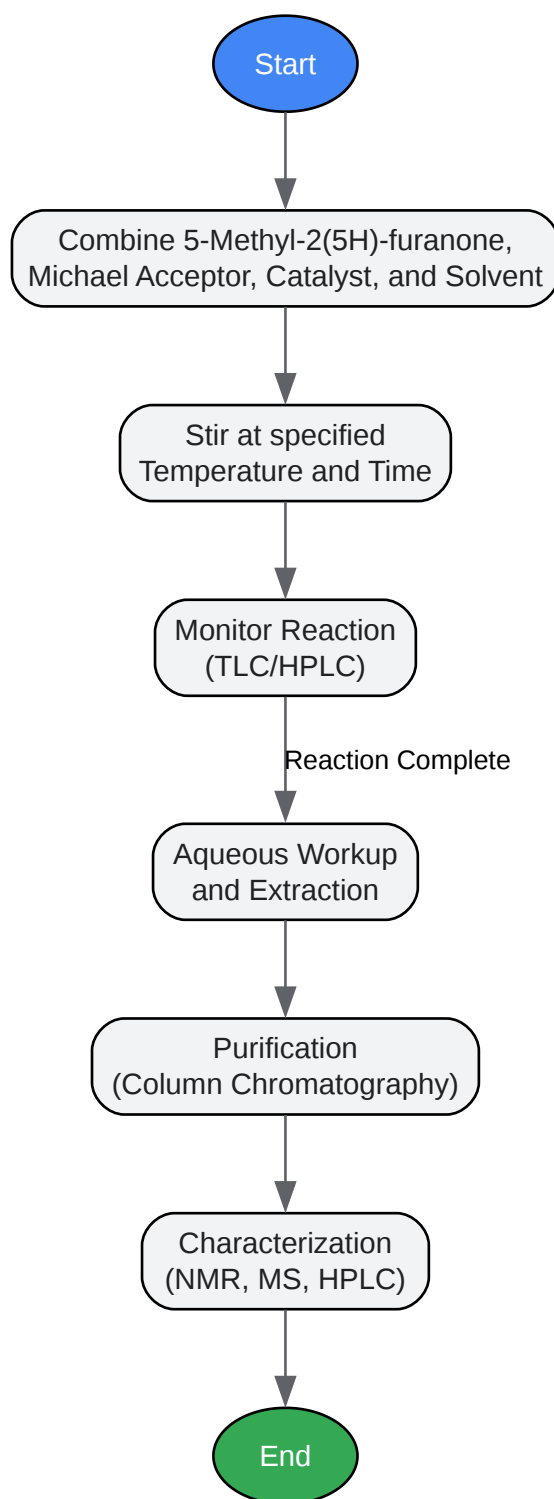
- In a round-bottom flask, mix **5-Methyl-2(5H)-furanone** (1.0 equiv) and thioacetic acid (1.2 equiv) at room temperature.
- Stir the neat mixture for 2 hours.
- Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the *cis*-4-acetylthio-5-methyl-dihydrofuran-2(3H)-one.

Characterization:

The structure and stereochemistry of the product can be confirmed by ^1H NMR, ^{13}C NMR, and NOE experiments.

Visualizations





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